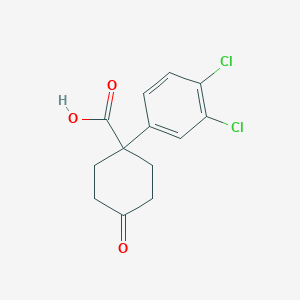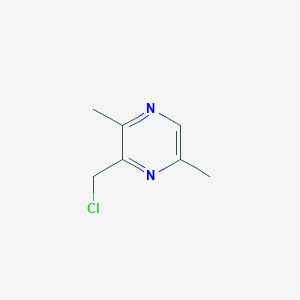![molecular formula C14H14N2 B1629099 1-Éthyl-3-méthyl-9H-pyrido[3,4-b]indole CAS No. 401462-17-7](/img/structure/B1629099.png)
1-Éthyl-3-méthyl-9H-pyrido[3,4-b]indole
Vue d'ensemble
Description
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Applications De Recherche Scientifique
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole, also known as a β-carboline derivative , is a complex molecule that interacts with various targets.
Mode of Action
It’s worth noting that β-carboline derivatives, to which this compound belongs, are known to interact with various biological targets .
Biochemical Pathways
Indole derivatives, a broader category to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Analyse Biochimique
Biochemical Properties
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction between 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the interaction .
Cellular Effects
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can bind to DNA and RNA, affecting their stability and function. Additionally, 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body. The metabolic pathways of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can influence its biological activity and toxicity .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cells, it can interact with various binding proteins, which can influence its localization and accumulation. The distribution of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole within different tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole can influence its biological effects and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole structure .
Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis with specific catalysts and reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the indole ring, potentially leading to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .
Comparaison Avec Des Composés Similaires
1-Methyl-9H-pyrido[3,4-b]indole (Harmane): Known for its neuroactive properties and presence in various plants.
1-Methyl-β-carboline: Another indole derivative with significant biological activity.
Uniqueness: 1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole stands out due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
1-ethyl-3-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-3-12-14-11(8-9(2)15-12)10-6-4-5-7-13(10)16-14/h4-8,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMDBJNFUMWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC2=C1NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635966 | |
| Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401462-17-7 | |
| Record name | 1-Ethyl-3-methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


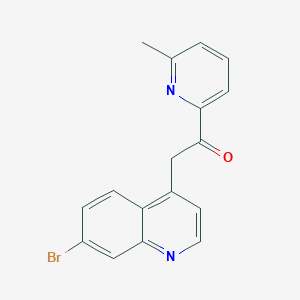

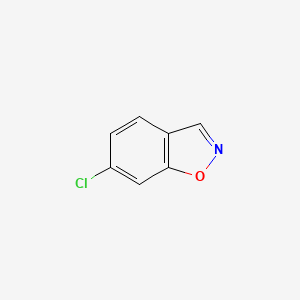
![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1629026.png)
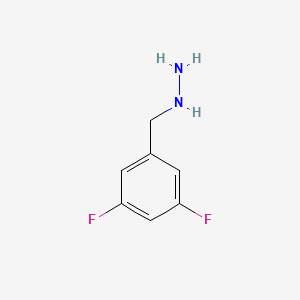

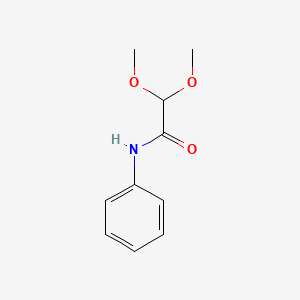
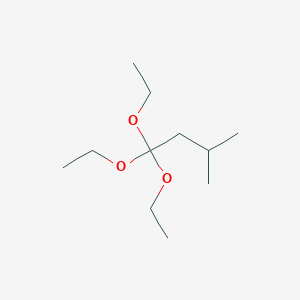
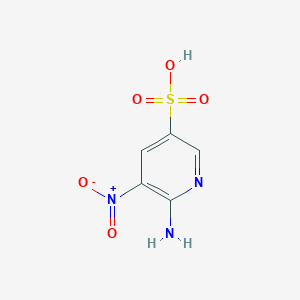
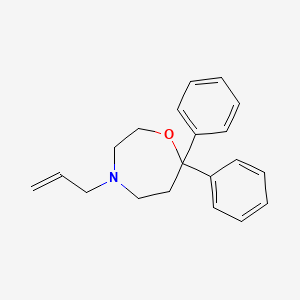
![1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane](/img/structure/B1629034.png)

